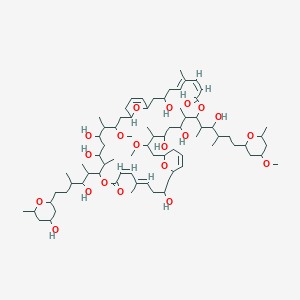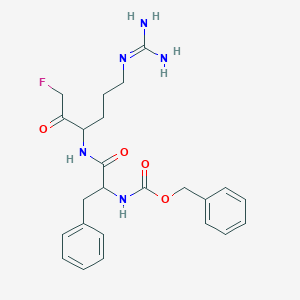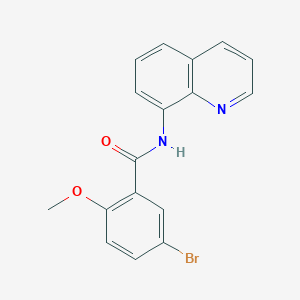
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-9066, is a novel compound with potential therapeutic applications. This compound belongs to the class of tetrazole derivatives and has been the subject of recent scientific research due to its unique properties and potential benefits.
Mécanisme D'action
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been found to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to reduce oxidative stress and improve endothelial function in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide in laboratory experiments is its specificity for COX-2 inhibition and PPAR-γ activation, which allows for targeted modulation of these pathways. However, one limitation of using N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is its relatively low potency compared to other COX-2 inhibitors and PPAR-γ agonists, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide may have applications in treating metabolic disorders, such as diabetes and obesity. Further studies are needed to fully understand the pharmacological effects and potential therapeutic applications of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide.
Méthodes De Synthèse
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-(2,4-dimethylphenoxy)acetic acid with 2-butyl-2H-tetrazol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been investigated for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
Propriétés
Nom du produit |
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C15H21N5O2 |
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
N-(2-butyltetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21N5O2/c1-4-5-8-20-18-15(17-19-20)16-14(21)10-22-13-7-6-11(2)9-12(13)3/h6-7,9H,4-5,8,10H2,1-3H3,(H,16,18,21) |
Clé InChI |
GLMSOJCKPDLCFX-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)C)C |
SMILES canonique |
CCCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)

![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)




![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)